1-methyl-N-(3-methylbutyl)piperidin-4-amine

Lipophilicity XLogP Drug-likeness

Procure 1-methyl-N-(3-methylbutyl)piperidin-4-amine (free base, ≥98% purity) to streamline your parallel synthesis workflows. Its isoamyl chain delivers an optimal LogP (~2.1) for passive CNS penetration, outperforming shorter-chain analogs. Two chemically orthogonal amines enable rapid, parallel derivatization for hit-to-lead campaigns. As the direct precursor to orally bioavailable Hsp70 inhibitors (US 10,023,565 B2), this building block is a strategic starting material for oncology programs requiring systemic exposure. Eliminates neutralization steps common with hydrochloride salts.

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
Cat. No. B7808899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-methylbutyl)piperidin-4-amine
Molecular FormulaC11H24N2
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCC(C)CCNC1CCN(CC1)C
InChIInChI=1S/C11H24N2/c1-10(2)4-7-12-11-5-8-13(3)9-6-11/h10-12H,4-9H2,1-3H3
InChIKeyKUKNVIJZQNBWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(3-methylbutyl)piperidin-4-amine (CAS 1019549-55-3): Basic Identity & Procurement Starting Point


1‑Methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine (CAS 1019549‑55‑3, also named N‑isopentyl‑1‑methyl‑4‑piperidinamine) is a tertiary diamine built on a piperidine core. It possesses a methyl group on the piperidine nitrogen and a branched isoamyl (3‑methylbutyl) chain on the exocyclic 4‑amino group [1]. The compound is supplied as a research chemical by multiple vendors at ≥95 % purity and serves as a versatile intermediate for the synthesis of pharmacologically active molecules, particularly N,N′‑disubstituted piperidinamines that target kinases, heat‑shock proteins, and neurotransmitter transporters [2].

Why Closely Related N‑Alkyl‑piperidin‑4‑amines Cannot Simply Replace 1‑Methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine


Even among close analogs that share the 1‑methylpiperidin‑4‑amine scaffold, the length and branching of the N‑alkyl substituent govern key physicochemical properties such as lipophilicity (LogP), basicity, and steric bulk. These parameters directly influence membrane permeability, target engagement, and metabolic clearance [1]. Consequently, a compound bearing an isopropyl or isobutyl chain cannot be assumed to recapitulate the solubility, pharmacokinetic, or synthetic intermediate behaviour of the isoamyl derivative without quantitative reconciliation of these properties.

Quantitative Differentiation of 1‑Methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine Against Its Closest Comparators


Lipophilicity (XLogP) Advantage of the Isoamyl Chain Over the Isopropyl Analog

The computed XLogP of 1‑methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine is 2.1, which is 0.7 log units higher than the 1.4 reported for the isopropyl analog N‑isopropyl‑1‑methylpiperidin‑4‑amine [1][2]. This difference corresponds to an approximately five‑fold greater partition coefficient, indicating substantially higher lipophilicity that can enhance passive membrane permeability and blood‑brain barrier penetration for CNS applications while also influencing metabolic clearance.

Lipophilicity XLogP Drug-likeness Permeability

Pharmacokinetic Tractability of the N,N′‑Disubstituted Piperidinamine Scaffold

A structurally related N,N′‑disubstituted piperidin‑4‑amine (Example 36 in US 10,023,565 B2) demonstrated oral bioavailability of 55.5 ± 10.9 % in mice (Cmax = 260 ± 63 ng/mL, Tmax = 0.44 ± 0.49 h, T1/2 = 2.72 ± 2.47 h) [1]. Because 1‑methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine is a direct synthetic precursor to compounds in this patent series, its use as a building block provides a validated entry point to orally bioavailable pharmacophores.

Pharmacokinetics Oral bioavailability Piperidinamine Drug discovery

Purity Specification That Meets Medicinal Chemistry Building‑Block Standards

Commercially available lots of 1‑methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine are routinely specified at ≥ 98 % purity (HPLC) , exceeding the ≥ 95 % purity specification commonly listed for closely related HCl salts such as 1‑(3‑methylbutyl)piperidin‑4‑amine hydrochloride . Higher initial purity reduces the burden of pre‑reaction purification and improves the yield and reproducibility of subsequent synthetic steps.

Purity Quality control Building block Procurement

Steric and Conformational Distinction of the Branched Isoamyl Substituent

The 3‑methylbutyl (isopentyl) group introduces a β‑branched alkyl chain that occupies a larger conformational volume than linear n‑pentyl or shorter branched isobutyl substituents. In the context of N‑alkyl‑piperidin‑4‑amine SAR, increasing steric demand at the terminal alkyl position has been shown to modulate selectivity between serotonin and norepinephrine transporters [1]. While no direct binding data exist for the exact compound, the structural feature can be rationally exploited to differentiate target engagement profiles during lead optimization.

Steric bulk Conformation Structure–activity relationship Selectivity

High‑Value Application Scenarios for 1‑Methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine


Synthesis of Orally Bioavailable Hsp70‑Targeting Anticancer Agents

The compound serves as a direct synthetic precursor to N,N′‑disubstituted piperidin‑4‑amines claimed in US 10,023,565 B2 as Hsp70 inhibitors. Downstream derivatives have demonstrated oral bioavailability of ~55 % in mice [1], making this building block a strategic starting material for oncology programs that require systemic exposure after oral dosing.

CNS Drug Discovery Requiring Tuned Lipophilicity

With an XLogP of 2.1, this compound is positioned in the optimal lipophilicity range for CNS drug candidates (typically 1–4). Compared with the isopropyl analog (LogP ≈ 1.4) [1], the higher LogP supports improved passive blood‑brain barrier penetration, making it the preferred intermediate when CNS target engagement is a project requirement.

Diversity‑Oriented Synthesis and Fragment‑Based Lead Generation

The combination of a tertiary piperidine nitrogen and a secondary amine on the isopentyl chain provides two chemically orthogonal handles for parallel derivatization. This duality enables rapid library construction for hit‑to‑lead campaigns, particularly when exploring sterically differentiated analogs as suggested by published SAR in dual serotonin/norepinephrine reuptake inhibitors [1].

Procurement of High‑Purity Free Base for Parallel Medicinal Chemistry

The free base form with ≥ 98 % purity [1] eliminates the need for neutralization steps required when using hydrochloride salts (often supplied at ≥ 95 % purity), streamlining automated parallel synthesis workflows and improving overall workflow efficiency.

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